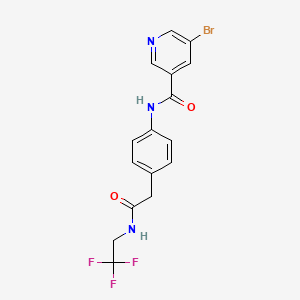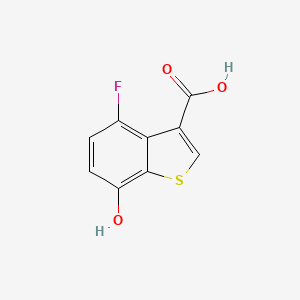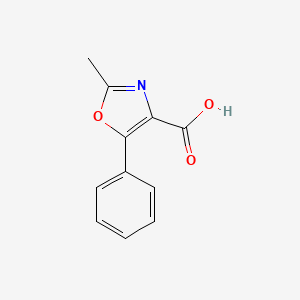![molecular formula C13H9BrFNO4 B2803872 [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 437725-78-5](/img/structure/B2803872.png)
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound that features a combination of fluorophenyl, carbamoyl, and bromofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves the reaction of 2-fluoroaniline with methyl chloroformate to form the intermediate [(2-Fluorophenyl)carbamoyl]methyl chloride. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted furan derivatives, while hydrolysis can produce carboxylic acids and alcohols .
Scientific Research Applications
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and carbamoyl groups can interact with enzymes and receptors, modulating their activity. The bromofuran moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- [(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate
- [(2-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid
- Methyl 5-bromofuran-2-carboxylate
Uniqueness
[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is unique due to the presence of both fluorophenyl and bromofuran moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4/c14-11-6-5-10(20-11)13(18)19-7-12(17)16-9-4-2-1-3-8(9)15/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDIDFXPYLWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(O2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2803790.png)


![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2803796.png)
![7-cyclopropyl-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)
![4-[[2-Chloropropanoyl(furan-2-ylmethyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B2803802.png)
![1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde](/img/structure/B2803806.png)
![2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2803808.png)
![Tert-butyl 4-[(2S,3R)-3-(prop-2-enoylamino)oxolan-2-yl]piperidine-1-carboxylate](/img/structure/B2803810.png)
![4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2803811.png)
